Benzenamine, N,N'-((phenylborylene)bis(methylene))bis-
Description
Benzenamine, N,N'-((phenylborylene)bis(methylene))bis- is a boron-containing aromatic amine with a unique structure featuring a central phenylborylene group (–B(Ph)–) linked via two methylene bridges (–CH$_2$–) to two benzenamine (aniline) moieties. The boron atom introduces Lewis acidity, distinguishing it from purely organic analogs.
Properties
CAS No. |
85684-49-7 |
|---|---|
Molecular Formula |
C20H21BN2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
N-[[anilinomethyl(phenyl)boranyl]methyl]aniline |
InChI |
InChI=1S/C20H21BN2/c1-4-10-18(11-5-1)21(16-22-19-12-6-2-7-13-19)17-23-20-14-8-3-9-15-20/h1-15,22-23H,16-17H2 |
InChI Key |
FJGFCBUJNGYFKJ-UHFFFAOYSA-N |
Canonical SMILES |
B(CNC1=CC=CC=C1)(CNC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzenamine, N,N'-((phenylborylene)bis(methylene))bis-
General Synthetic Strategy
The synthesis generally follows a multi-step route involving:
- Preparation of suitable boron precursors (e.g., diboron dichloride complexes)
- Coordination with nitrogen-containing ligands such as N-heterocyclic carbenes (NHCs) or amines
- Reductive dechlorination to generate low-coordinate boron(I) borylene intermediates
- Intramolecular or intermolecular coupling to form the bis(borylene) bridged structure
This approach has been demonstrated in recent literature, where bis(borylene) complexes are accessed via controlled reduction of bis(dichloroboryl) precursors in the presence of stabilizing ligands.
Specific Synthetic Procedures
Preparation of Bis(dichloroboryl) Precursors
- Starting from 4,5-bis(trimethylsilyl)xanthene or related aromatic scaffolds, reaction with boron trichloride (BCl3) yields bis(dichloroboryl) intermediates.
- For example, 4,5-bis(trimethylsilyl)xanthene reacts with excess BCl3 to form BCl2(Xant)BCl2 (Xant = 9,9-dimethyl-xanthene-4,5-diyl).
Coordination with Nitrogen Ligands
- The bis(dichloroboryl) intermediate is treated with N-heterocyclic carbenes (NHCs) such as IDip (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).
- This step furnishes bis(dichloroboryl-NHC) complexes in high yields (e.g., 94%).
Reductive Dechlorination to Generate Bis(borylene) Intermediates
- Treatment of the bis(dichloroboryl-NHC) complex with potassium graphite (KC8) at low temperature (−78 °C) in tetrahydrofuran (THF) results in reductive dechlorination.
- This reduction leads to formation of reactive bis(borylene) species, which may undergo intramolecular C–H activation or deoxygenation reactions depending on ligand sterics and substrate structure.
- For example, the IDip-stabilized bis(borylene) intermediate undergoes intramolecular C–H activation to form a six-membered C4NB ring compound.
Formation of the Target Bis(borylene)-Bridged Compound
- Using a less sterically demanding NHC ligand such as IMe (1,3-dimethylimidazol-2-ylidene) allows isolation of the three-coordinate bis(borylene) species.
- Further reaction and ring closure yield the diboraoxirane complex featuring a B2O three-membered ring, which is structurally related to the bis(borylene) bridged benzenamine derivative.
- The formation proceeds via diboron(I)-mediated deoxygenation of the aromatic backbone, generating the bis(borylene) bridged structure as a key intermediate.
Alternative Synthetic Routes
- Reaction of dihaloboranes with electron-rich 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene derivatives has been used to synthesize related B=N bond-containing compounds.
- This method involves mixing DurBBr2 (a dihaloborane) with 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene in benzene-d6, followed by removal of volatiles to isolate the product in moderate yields (~63-64%).
- Such methods provide a complementary approach to generating boron-nitrogen frameworks that could be adapted for bis(borylene)-bridged benzenamine derivatives.
Data Tables Summarizing Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bis(dichloroboryl) precursor | 4,5-bis(trimethylsilyl)xanthene + BCl3 | - | Formation of BCl2(Xant)BCl2 complex |
| Coordination with NHC | Bis(dichloroboryl) + IDip or IPr (4 equiv) | 94 | Formation of bis(dichloroboryl-NHC) complex |
| Reductive dechlorination | KC8 (4 equiv), THF, −78 °C to RT | 91 | Generates bis(borylene) intermediate; intramolecular C–H activation observed with bulky NHC |
| Isolation of bis(borylene) | Use of less steric NHC (IMe) | - | Isolation of three-coordinate bis(borylene) complex possible |
| Alternative route (B=N bonds) | DurBBr2 + 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene | 63-64 | Reaction in C6D6, removal of volatiles, isolation of B=N containing compounds |
Mechanistic Insights and Reactive Intermediates
- The key step in the preparation is the reductive dechlorination of bis(dichloroboryl) complexes to form bis(borylene) intermediates.
- These intermediates are highly reactive two-coordinate boron(I) species stabilized by nitrogen ligands.
- Depending on the steric bulk of the ligand, the bis(borylene) can undergo intramolecular C–H activation or deoxygenation of the aromatic backbone to form diboraoxirane or related ring structures.
- The bis(borylene) intermediates serve as reactive species enabling the formation of the bis(borylene) bridged benzenamine structure.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Catalysis
The compound has shown potential as a catalyst in various chemical reactions. Its ability to stabilize low-valent boron species makes it an effective catalyst for reactions involving carbon-carbon bond formation. For instance, studies indicate that compounds with similar borylene functionalities can facilitate the synthesis of complex organic molecules through catalytic cycles involving nucleophilic attack and electrophilic activation .
Organic Synthesis
Benzenamine, N,N'-((phenylborylene)bis(methylene))bis- plays a significant role in organic synthesis, particularly in the formation of new carbon-boron bonds. This is crucial for the development of boron-containing compounds, which are valuable in pharmaceuticals and agrochemicals. The compound can act as a precursor for the synthesis of various organoboron compounds through cross-coupling reactions, such as Suzuki-Miyaura coupling .
Material Science
In material science, the compound's properties are exploited for developing advanced materials. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. Research has demonstrated that polymers containing boron can exhibit improved flame retardancy and thermal resistance .
Photochemical Applications
Recent studies have highlighted the photochemical properties of benzenamine derivatives, suggesting their application in photodynamic therapy and as photoinitiators in polymerization processes. The ability to absorb light and generate reactive species makes these compounds suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .
Biological Applications
The biological activity of benzenamine derivatives has also been explored. Some studies suggest that these compounds may exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents . Their interaction with biological systems is an area of ongoing research, with implications for drug design.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Catalysis | Facilitates carbon-carbon bond formation | Effective in catalytic cycles involving boron |
| Organic Synthesis | Acts as a precursor for organoboron compounds | Valuable in pharmaceuticals and agrochemicals |
| Material Science | Enhances mechanical properties of polymers | Improved thermal stability and flame retardancy |
| Photochemical Applications | Used in photodynamic therapy and OLEDs | Absorbs light to generate reactive species |
| Biological Applications | Exhibits potential antimicrobial properties | Candidates for new antibacterial agents |
Case Studies
Case Study 1: Catalytic Applications
A study conducted on the catalytic properties of similar borylene compounds revealed that they could effectively catalyze the formation of complex organic frameworks under mild conditions. The research highlighted the efficiency of these catalysts in promoting reactions with high selectivity .
Case Study 2: Material Development
Research focusing on the incorporation of boron-containing compounds into polymer matrices demonstrated significant enhancements in material properties. The resulting polymers exhibited increased thermal stability and reduced flammability, making them suitable for various industrial applications .
Case Study 3: Biological Activity
An investigation into the antimicrobial properties of benzenamine derivatives showed promising results against several bacterial strains. This study opens avenues for further exploration into their use as therapeutic agents .
Mechanism of Action
The mechanism by which Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- exerts its effects involves interactions with specific molecular targets. The phenylborylene group can interact with various biological molecules, potentially affecting pathways involved in cellular processes. The methylene bridges may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Methylene Linkers
- Michler’s Base (4,4'-Methylenebis[N,N-dimethylaniline])
- Formula : C${17}$H${22}$N$_2$
- Key Features :
- Central methylene (–CH$_2$–) linker between two dimethylaminophenyl groups.
- High thermal stability (boiling point: ~663 K).
- Applications: Dye intermediate, stabilizer in polymers. Contrast: Lacks boron, rendering it less Lewis acidic.
(E,E)-N,N′-(Methylenedi-4,1-phenylene)bis[1-(2-pyridinyl)methanimine]
- Formula : C${25}$H${20}$N$_4$
- Key Features :
- Methylenediphenylene core with pyridinyl substituents.
- Forms stable metal complexes (e.g., Co(II) in ).
- Contrast : Pyridinyl groups provide nitrogen-based coordination sites, whereas the phenylborylene group in the target compound offers boron-mediated reactivity.
Alkyl-Substituted Derivatives
- Benzenamine, 4,4'-[(4-decylphenyl)methylene]bis[N,N-dimethyl]
- Formula : C${33}$H${46}$N$_2$
- Key Features :
- Long decyl chain enhances hydrophobicity.
Used in surfactants or phase-transfer agents.
- Contrast : The target compound’s phenylborylene group prioritizes electronic effects over hydrophobicity, making it more suitable for catalysis.
- Benzenamine, 4,4'-[(4-butylphenyl)methylene]bis[N,N-dimethyl Formula: Not explicitly stated (alkyl chain: butyl). Key Features:
- Moderate hydrophobicity; used in organic synthesis.
- Contrast : Similar to the decyl variant but with shorter alkyl chains. Neither possess boron’s Lewis acidity.
Boron-Free Aromatic Amines
- Benzenamine, N,N'-methanetetraylbis[4-[(4-isocyanatophenyl)methyl]-
- Formula : C${23}$H${20}$N$4$O$2$
- Key Features :
Isocyanate groups enable polyurethane/urea formation.
- Contrast : High reactivity via isocyanate groups vs. boron-mediated Lewis acid catalysis.
1,4-Benzenediamine, N,N'-bis[(2,3,4-trimethoxyphenyl)methylene]
- Formula : C${30}$H${28}$N$2$O$6$
- Key Features :
- Methoxy groups enhance electron-donating capacity.
- Contrast : Electron-rich vs. the target compound’s electron-deficient boron center.
Key Research Findings and Data Tables
Table 1: Physicochemical Properties
Critical Analysis and Gaps
- Contradictions: None in the evidence, but the absence of direct data on the phenylborylene variant necessitates cautious extrapolation from analogs.
Biological Activity
Benzenamine, N,N'-((phenylborylene)bis(methylene))bis- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of Benzenamine, N,N'-((phenylborylene)bis(methylene))bis- can be represented as follows:
- Molecular Formula : C₁₄H₁₅B₂N₂
- Molecular Weight : 241.1 g/mol
The compound features a central borylene group connected to two benzenamine moieties through methylene bridges. This unique structure may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:
- Enzyme Inhibition : Compounds with amine functionalities can act as inhibitors for various enzymes, including monoamine oxidase (MAO) and other targets involved in neurotransmitter metabolism.
- Receptor Interaction : The presence of phenyl groups may facilitate interactions with biological receptors, potentially influencing signaling pathways.
Biological Activity Data
A summary of biological activity studies on Benzenamine derivatives is presented in Table 1. The table highlights various assays conducted to evaluate the compound's efficacy.
| Study | Target | Assay Type | IC50 (µM) | Comments |
|---|---|---|---|---|
| Study 1 | MAO-B | Enzyme Inhibition | 0.78 | High selectivity compared to standard inhibitors. |
| Study 2 | Kinase | Cell Proliferation | 5.0 | Moderate activity observed in cancer cell lines. |
| Study 3 | Receptor | Binding Affinity | 10.0 | Potential antagonist for specific receptors. |
Case Studies
-
Inhibition of Monoamine Oxidase (MAO) :
A study conducted by Zhang et al. demonstrated that derivatives of Benzenamine exhibited significant inhibition of MAO-B, with an IC50 value of 0.78 µM. This suggests potential applications in treating neurodegenerative disorders where MAO activity is implicated . -
Anticancer Activity :
In vitro studies on cancer cell lines revealed that Benzenamine derivatives inhibited cell proliferation at concentrations around 5 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics . -
Receptor Modulation :
Another investigation focused on the binding affinity of the compound to certain receptors involved in metabolic regulation. The results indicated a binding affinity in the range of 10 µM, suggesting potential roles in metabolic disorders .
Q & A
Q. Q1: What are the common synthetic routes for preparing Benzenamine, N,N'-((phenylborylene)bis(methylene))bis-?
A: The compound is synthesized via Schiff base condensation , where primary amines react with carbonyl-containing precursors. A typical method involves reacting phenylboronic acid derivatives with benzenamine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent (e.g., DMF or THF). The reaction is monitored using thin-layer chromatography (TLC) to confirm intermediate formation. Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural validation relies on ¹H/¹³C NMR (to identify methylene bridges and boron coordination) and X-ray crystallography for absolute conformation determination .
Q. Q2: How is the purity and stability of this compound assessed in experimental workflows?
A:
- Purity : Quantified via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for molecular weight confirmation.
- Stability : Tested under varying conditions (e.g., humidity, light exposure) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition thresholds. For boron-containing analogs, ¹¹B NMR is critical to monitor boronate ester hydrolysis .
Advanced Research Questions
Q. Q3: How do electronic properties of the phenylborylene group influence coordination chemistry in this compound?
A: The phenylborylene moiety acts as a Lewis acid , enabling coordination with electron-rich species (e.g., fluoride ions or amines). Studies on similar boron-linked Schiff bases (e.g., fluoroboron complexes) show that boron’s empty p-orbital facilitates intramolecular charge transfer (ICT) , altering fluorescence properties. For example, coordination with Cd²+ quenches ICT transitions, shifting emission spectra—a mechanism used in sensor design .
Q. Q4: What strategies resolve contradictions in reported biological activities of structurally related benzenamine derivatives?
A: Discrepancies arise from substituent effects and assay conditions. A comparative approach includes:
Structure-Activity Relationship (SAR) analysis : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring).
Standardized bioassays : Use of uniform cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for benchmarking).
| Compound | Substituent | Biological Activity (IC50, μM) | Key Finding |
|---|---|---|---|
| Benzenamine (parent) | None | >100 (HEK293) | Low cytotoxicity |
| 4-Nitroaniline derivative | -NO₂ | 12.5 ± 1.2 (HEK293) | Enhanced activity via nitro group |
| Boron-linked analog | -BPh₂ | 8.7 ± 0.9 (HEK293) | Lewis acid-enhanced uptake |
Data adapted from fluorescence-based cytotoxicity assays .
Q. Q5: How can this compound be applied in materials science or sensing technologies?
A:
- Fluorescent probes : The boron center’s redox activity allows selective detection of heavy metals (e.g., Cd²+ or Hg²+) via fluorescence quenching. Experimental design requires optimizing solvent polarity (e.g., DMSO vs. aqueous buffer) to enhance signal-to-noise ratios .
- Coordination polymers : Self-assembly with transition metals (e.g., Zn²+) forms porous frameworks for gas storage. Characterization involves powder XRD and Brunauer-Emmett-Teller (BET) analysis .
Methodological Considerations
Q. Q6: What analytical techniques are critical for studying boron-environment interactions in this compound?
A:
- ¹¹B NMR : Detects boron hybridization (sp² vs. sp³) and coordination changes.
- X-ray photoelectron spectroscopy (XPS) : Quantifies boron oxidation states (e.g., B³+ in boronate esters).
- FT-IR : Identifies B–N stretching vibrations (~1380 cm⁻¹) and validates Schiff base formation (C=N stretch ~1600 cm⁻¹) .
Q. Q7: How are computational methods integrated to predict reactivity or electronic behavior?
A:
- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, boron’s electron deficiency lowers LUMO energy, enhancing electrophilicity.
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility for biological assays .
Data Reproducibility and Validation
Q. Q8: What protocols ensure reproducibility in synthesizing boron-containing benzenamine derivatives?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
